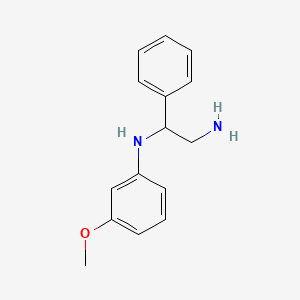
N-(2-amino-1-phenylethyl)-3-methoxyaniline
Overview
Description
N-(2-amino-1-phenylethyl)-3-methoxyaniline: is an organic compound that belongs to the class of aromatic amines This compound features a phenylethylamine backbone with an additional methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-1-phenylethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2-amino-1-phenylethanol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the desired amine linkage. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to accelerate the reaction. The use of high-pressure reactors can also improve the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-amino-1-phenylethyl)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst to yield reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Bromine (Br2) in acetic acid (CH3COOH) at 0-5°C.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: N-(2-amino-1-phenylethyl)-3-methoxyaniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique structure allows for the creation of complex molecules with potential therapeutic properties.
Biology: In biological research, this compound is studied for its potential role as a neurotransmitter analog. It may interact with specific receptors in the brain, influencing neurological pathways and behavior.
Medicine: The compound is investigated for its potential use in developing new medications for neurological disorders, such as depression and anxiety. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-amino-1-phenylethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. This modulation can lead to changes in neurotransmitter release, synaptic plasticity, and overall brain function.
Comparison with Similar Compounds
Phenylethanolamine: Shares a similar phenylethylamine backbone but lacks the methoxy group.
3-Methoxyaniline: Contains the methoxy group on the aromatic ring but lacks the phenylethylamine backbone.
N-(2-amino-1-phenylethyl)-N,N-diethylamine: Similar structure with additional ethyl groups on the nitrogen atom.
Uniqueness: N-(2-amino-1-phenylethyl)-3-methoxyaniline is unique due to the presence of both the phenylethylamine backbone and the methoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-14-9-5-8-13(10-14)17-15(11-16)12-6-3-2-4-7-12/h2-10,15,17H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSOFJYLPQGFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)

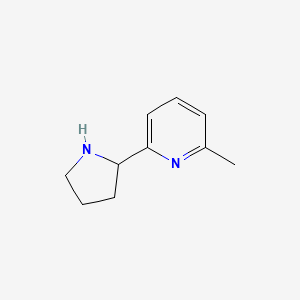
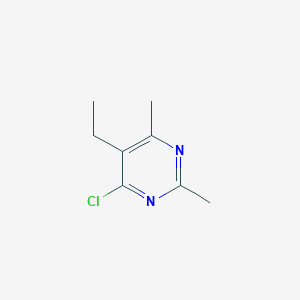
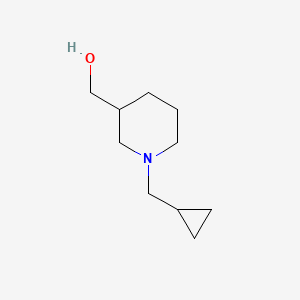
![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)
![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)


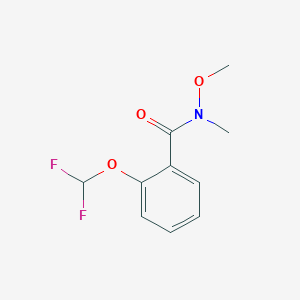
![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)
![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)
